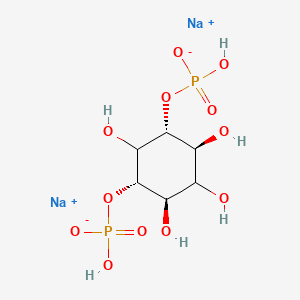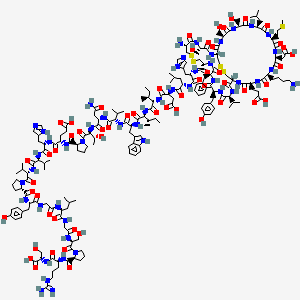
D-myo-Inositol-1,3-diphosphate (sodium salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-myo-Inositol-1,3-diphosphate (sodium salt) is a member of the inositol phosphate (InsP) molecular family that plays critical roles as small, soluble second messengers in the transmission of cellular signals .
Synthesis Analysis
D-myo-Inositol-1,3-diphosphate (sodium salt) is a synthetic, pure diphosphate inositol used for signal transduction research . It can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .Molecular Structure Analysis
The molecular formula of D-myo-Inositol-1,3-diphosphate (sodium salt) is C6H12Na2O12P2. The molecular weight is 384.077.Chemical Reactions Analysis
Ins (1,3)P2 can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .Physical And Chemical Properties Analysis
D-myo-Inositol-1,3-diphosphate (sodium salt) is a lyophilized powder . It is soluble in water at a concentration of 1 mg/ml .Aplicaciones Científicas De Investigación
Cell Signaling Research
D-myo-Inositol-1,3-diphosphate is extensively used in cell signaling research . It acts as a second messenger in cells, produced by the action of phospholipase C on phosphatidylinositol-4,5-biphosphate. This process leads to the release of calcium from intracellular stores, influencing numerous cellular processes .
Cancer Research
In cancer research , this compound is utilized to study the pathways involved in tumor progression and metastasis. It helps in understanding the role of inositol phosphates in cell growth, apoptosis, and vesicle trafficking, which are pivotal in cancer development .
Metabolic Studies
Researchers use D-myo-Inositol-1,3-diphosphate in metabolic studies to explore its impact on metabolic syndromes, such as diabetes and obesity. The compound’s role in regulating insulin signaling pathways is of particular interest .
Cardiovascular Research
In cardiovascular research , the focus is on the compound’s influence on calcium signaling, which is vital for heart muscle contraction and blood vessel dilation. It aids in the investigation of heart diseases and the development of potential treatments .
Neuroscience
Neuroscientists are interested in D-myo-Inositol-1,3-diphosphate for its role in neurotransmission . It’s used to study brain functions and neurological disorders, given its involvement in releasing neurotransmitters and modulating synaptic activity .
Immunology Research
In immunology , the compound is used to study the activation and regulation of immune cells. Its role in signal transduction is crucial for understanding immune responses and autoimmune diseases .
Stem Cell Research
Stem cell researchers utilize D-myo-Inositol-1,3-diphosphate to understand the signaling mechanisms that govern stem cell differentiation and proliferation. This is key for advancing regenerative medicine and developing stem cell therapies .
Drug Development
Finally, in drug development , this compound is used to screen for potential therapeutic agents. Its role in various signaling pathways makes it a valuable tool for identifying new drugs and understanding their mechanisms of action .
Mecanismo De Acción
Target of Action
D-myo-Inositol-1,3-diphosphate (sodium salt), also known as Ins (1,3)P2, is a member of the inositol phosphate (InsP) molecular family . The primary targets of this compound are the inositol phosphate receptors on the endoplasmic reticulum .
Mode of Action
The compound interacts with its targets by binding to the inositol phosphate receptors on the endoplasmic reticulum . This binding results in the opening of calcium channels and an increase in intracellular calcium .
Biochemical Pathways
Ins (1,3)P2 plays a critical role in the transmission of cellular signals . It is involved in the phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This process leads to the production of Ins (1,4,5)P3, another member of the InsP family, which is a well-studied second messenger . Ins (1,3)P2 can be dephosphorylated to Ins (1)P by inositol polyphosphate 3-phosphatase and further dephosphorylated to inositol by inositol monophosphatase .
Result of Action
The binding of Ins (1,3)P2 to its receptor results in the opening of calcium channels and an increase in intracellular calcium . This increase in intracellular calcium can trigger various cellular responses, including the activation of certain enzymes and the regulation of gene expression .
Safety and Hazards
Propiedades
IUPAC Name |
disodium;[(1S,2R,4S,5R)-2,3,4,6-tetrahydroxy-5-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Na/c7-1-2(8)5(17-19(11,12)13)4(10)6(3(1)9)18-20(14,15)16;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1?,2-,3+,4?,5+,6-;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQLGMXVAUVPIQ-MSPDDEDBSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)[O-])O)OP(=O)(O)[O-])O.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Na2O12P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-myo-Inositol-1,3-diphosphate (sodium salt) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)


![8,9-Diazapentacyclo[5.4.0.02,6.03,11.04,10]undecane](/img/structure/B569676.png)



![4-[(Aminooxy)acetyl]piperazin-2-one](/img/structure/B569691.png)
